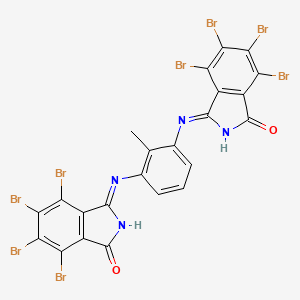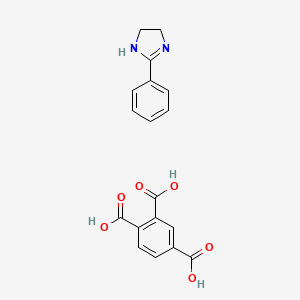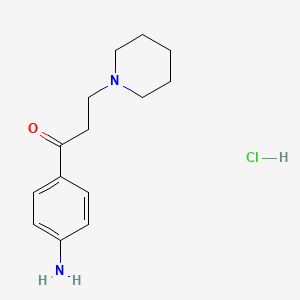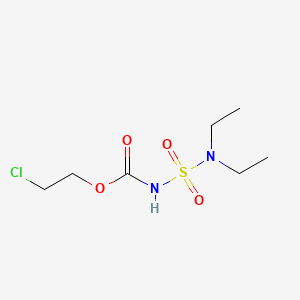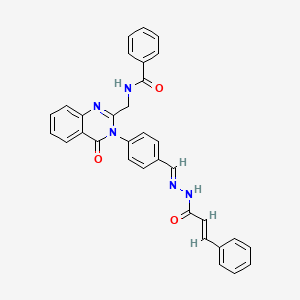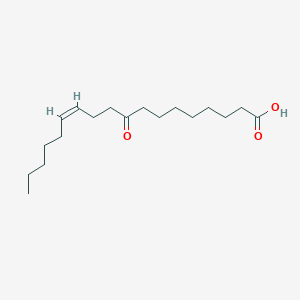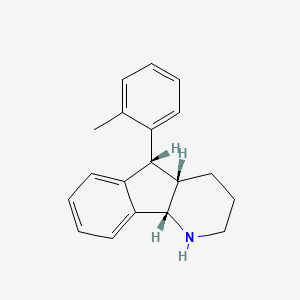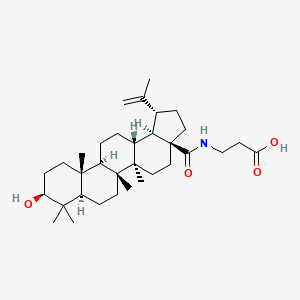
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene. It has garnered significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid typically involves multiple steps starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 3-aminopropanoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce lupane derivatives, followed by chemical modifications to obtain this compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation and migration of cancer cells by interfering with key signaling pathways . The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid stands out due to its unique structure, which combines the lupane skeleton with an amino acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
174740-41-1 |
|---|---|
Molecular Formula |
C33H53NO4 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
3-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H53NO4/c1-20(2)21-10-16-33(28(38)34-19-13-26(36)37)18-17-31(6)22(27(21)33)8-9-24-30(5)14-12-25(35)29(3,4)23(30)11-15-32(24,31)7/h21-25,27,35H,1,8-19H2,2-7H3,(H,34,38)(H,36,37)/t21-,22+,23-,24+,25-,27+,30-,31+,32+,33-/m0/s1 |
InChI Key |
ADFFYCORFPMQQE-ISCFYSBKSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


